molecular formula C21H14Cl2N2OS B3036328 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 339104-03-9

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No. B3036328
CAS RN: 339104-03-9
M. Wt: 413.3 g/mol
InChI Key: QTFAHZFAXNWOOD-UHFFFAOYSA-N
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Description

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole, also known as 4-chlorobenzylsulfanyl-2-phenyl-5-chlorophenyl-1,3,4-oxadiazole, is a recently synthesized compound that has shown potential for a variety of applications in scientific research. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antibacterial and Enzyme Inhibition

  • 1,3,4-oxadiazole derivatives, including the specific compound , have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria. They also exhibit moderate enzyme inhibition properties, specifically against α-chymotrypsin. The antibacterial effectiveness of these compounds, such as their activity against S. typhi and K. pneumoniae, has been demonstrated in various studies (Siddiqui et al., 2014).

Hemolytic and Thrombolytic Activity

  • Certain 1,3,4-oxadiazole derivatives have shown notable hemolytic and thrombolytic activities. These activities are relevant for the development of treatments for cardiovascular diseases. The low toxicity and good thrombolytic activity of these compounds make them candidates for clinical studies (Aziz-Ur-Rehman et al., 2020).

Antioxidant Properties

  • The antioxidant and antibacterial activities of 1,3,4-oxadiazole-2-thiones derivatives have been studied, showing potential in treating bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).

Anti-convulsant and Anti-inflammatory Activities

  • Some 1,3,4-oxadiazole derivatives have displayed significant anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies. This suggests their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, which are critical in inflammation and seizure disorders (Bhat et al., 2016).

Molecular Docking and Computational Studies

  • The synthesis and computational docking of various 1,3,4-oxadiazole derivatives, including the specific compound mentioned, have been carried out. These studies aid in understanding the molecular interactions and potential therapeutic applications of these compounds in various diseases, including Alzheimer's (Rehman et al., 2018).

Antimicrobial and Hemolytic Agents

  • N-substituted derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial and hemolytic activities. These studies highlight the potential of these compounds as antimicrobial agents with varying effectiveness against different microbial species (Rehman et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c22-16-9-5-14(6-10-16)13-27-19-4-2-1-3-18(19)21-25-24-20(26-21)15-7-11-17(23)12-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFAHZFAXNWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138574
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole

CAS RN

339104-03-9
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
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2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
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2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
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2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
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2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
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